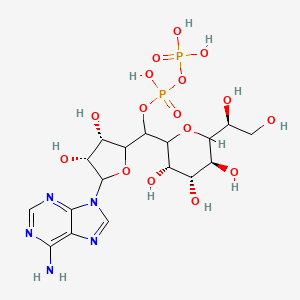![molecular formula C14H16BrNS B14439486 1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide CAS No. 77148-92-6](/img/structure/B14439486.png)
1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ion, a methyl group, and a sulfanyl group attached to a 2-methylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide typically involves the reaction of 2-methylbenzyl mercaptan with 1-methylpyridinium bromide under specific conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature or slightly elevated temperatures for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles such as amines or thiols replace the bromide ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile as solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, room temperature to reflux.
Substitution: Amines or thiols, acetonitrile or dichloromethane as solvent, room temperature to slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced pyridinium derivatives.
Substitution: Pyridinium derivatives with substituted nucleophiles.
科学的研究の応用
1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds and pyridinium derivatives.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules and its fluorescent properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts for chemical reactions.
作用機序
The mechanism of action of 1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide involves its interaction with molecular targets through its pyridinium ion and sulfanyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the pyridinium ion can participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 1-Methyl-2-{[(2-chlorophenyl)methyl]sulfanyl}pyridin-1-ium bromide
- 1-Methyl-2-{[(2-methoxyphenyl)methyl]sulfanyl}pyridin-1-ium bromide
- 1-Methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide
Uniqueness
1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide is unique due to the presence of the 2-methylphenyl moiety, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in scientific research.
特性
CAS番号 |
77148-92-6 |
|---|---|
分子式 |
C14H16BrNS |
分子量 |
310.25 g/mol |
IUPAC名 |
1-methyl-2-[(2-methylphenyl)methylsulfanyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C14H16NS.BrH/c1-12-7-3-4-8-13(12)11-16-14-9-5-6-10-15(14)2;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
HFWLQUCXFUTKHN-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=CC=C1CSC2=CC=CC=[N+]2C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



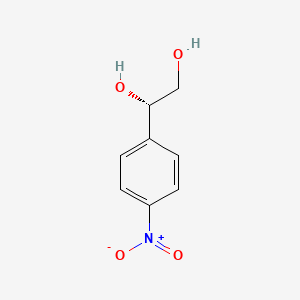

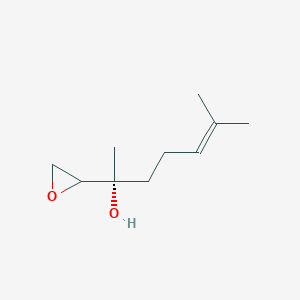
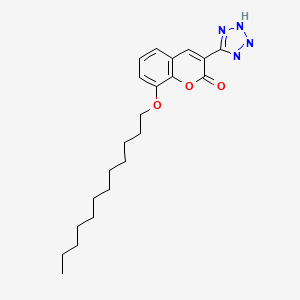
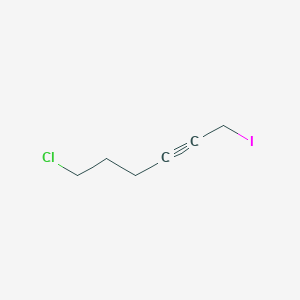
![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)


![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)

